GP1a - 511532-96-0

GP1a

Catalog Number: EVT-254229
CAS Number: 511532-96-0
Molecular Formula: C23H22Cl2N4O
Molecular Weight: 441.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Highly selective and potent CB2 receptor agonist (Ki values are 0.037 and 363 nM for CB2 and CB1 receptors, respectively).
Highly selective CB2 receptor agonist; Ki values are 0.037 and 363 nM for CB2 and CB1 receptors respectively. Increases P-ERK1/2 expression in HL-60 cells in vitro.

β-caryophyllene (BCP)

    Compound Description: β-caryophyllene (BCP) is a natural bicyclic sesquiterpene and a selective agonist for the cannabinoid receptor type 2 (CB2) receptor. It exhibits anti-inflammatory properties in various experimental models, including those involving mycobacterium infection. [, ]

JWH015

    Compound Description: JWH015 is a synthetic cannabinoid and a selective agonist for the cannabinoid receptor type 2 (CB2). It has demonstrated anti-inflammatory and analgesic effects in various experimental models, including neuropathic pain. []

    Relevance: JWH015 shares structural similarities with GP1a and also acts as a selective CB2 receptor agonist. Both compounds have shown promising results in alleviating neuropathic pain, potentially through the modulation of neuroinflammation. []

JWH133

    Compound Description: JWH133 is a synthetic cannabinoid and a selective agonist for the cannabinoid receptor type 2 (CB2) receptor. Studies have shown its potential in reducing inflammation and fibrosis in various tissues, including skeletal muscle. [, ]

HU308

    Compound Description: HU308 is a synthetic cannabinoid and a selective agonist for the cannabinoid receptor type 2 (CB2) receptor. It is known for its anti-inflammatory and analgesic properties. []

AM630

    Compound Description: AM630 is a selective antagonist of the cannabinoid receptor type 2 (CB2) receptor. It is frequently used in research to block the effects of CB2 receptor activation. [, , , ]

    Relevance: AM630 serves as a valuable tool to investigate the specific role of CB2 receptors in various biological processes. By blocking the effects of CB2 agonists like GP1a, researchers can determine the extent to which observed effects are mediated through CB2 receptor activation. [, , , ]

O-1966

    Compound Description: O-1966 is a synthetic, peripherally restricted, and highly selective CB2 receptor agonist. Preclinical studies demonstrated its efficacy in inhibiting EAE development and leukocyte rolling and adhesion to CNS microvasculature. [, ]

    Relevance: O-1966 shares a similar mechanism of action with GP1a, both being selective CB2 receptor agonists. Both compounds have demonstrated therapeutic potential in preclinical models of multiple sclerosis, suggesting that targeting the CB2 receptor could be a promising strategy for treating neuroinflammatory diseases. [, ]

WIN 55,212-2

    Compound Description: WIN 55,212-2 is a synthetic aminoalkylindole derivative that acts as a potent agonist for both cannabinoid receptor types, CB1 and CB2. []

    Relevance: WIN 55,212-2, unlike GP1a which selectively targets CB2, acts on both CB1 and CB2 receptors. This non-selective action highlights the complex interplay between cannabinoid receptors and their potential roles in modulating cellular signaling pathways. []

2-Arachidonoylglycerol (2-AG)

    Compound Description: 2-Arachidonoylglycerol (2-AG) is an endogenous cannabinoid that acts as an agonist for both CB1 and CB2 receptors. []

    Relevance: Unlike the synthetic GP1a, 2-AG is naturally produced in the body and acts as an agonist for both CB1 and CB2 receptors, emphasizing the physiological relevance of the endocannabinoid system in regulating various biological functions. []

Anandamide (AEA)

    Compound Description: Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that acts as an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). []

    Relevance: Like GP1a, anandamide (AEA) is involved in the endocannabinoid system and its anti-inflammatory effects, particularly in the context of inflammatory bowel disease. []

Overview

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide is a synthetic compound notable for its complex molecular structure and potential therapeutic applications. The compound features a tricyclic heterocyclic framework, incorporating an indeno[1,2-c]pyrazole core with substituents such as a piperidine ring and a dichlorophenyl group. It has garnered attention primarily for its selective agonistic activity towards the cannabinoid receptor type 2 (CB2), which is implicated in various physiological processes including immune response modulation and anti-inflammatory effects .

Source

This compound is classified under the chemical identifier CAS Number 511532-96-0 and is also known by its common name GP 1a. It has been studied extensively in pharmacological research, particularly for its interactions with cannabinoid receptors .

Classification

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide belongs to the class of indeno-pyrazole derivatives. These compounds are characterized by their unique fused ring systems and are often explored for their biological activities, particularly in the context of cannabinoid receptor modulation .

Synthesis Analysis

The synthesis of N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide typically involves several key steps:

  1. Formation of the Indeno-Pyrazole Core: The synthesis begins with the construction of the indeno-pyrazole framework through cyclization reactions involving appropriate precursors.
  2. Introduction of Substituents: Subsequent steps involve the introduction of the piperidine and dichlorophenyl groups via nucleophilic substitution or coupling reactions.
  3. Carboxamide Formation: The final step often includes the formation of the carboxamide functional group through acylation reactions.

These multi-step synthetic routes allow for precise control over the compound's structure and properties, making it feasible to explore various derivatives for enhanced biological activity .

Molecular Structure Analysis

The molecular formula of N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide is C23H22Cl2N4O, with a molecular weight of 455.36 g/mol. The structure includes:

  • Indeno-Pyrazole Core: A fused ring system that contributes to its biological activity.
  • Piperidine Ring: A six-membered nitrogen-containing ring that enhances binding affinity to cannabinoid receptors.
  • Dichlorophenyl Group: Provides additional hydrophobic interactions that may influence receptor binding.

The structural complexity is crucial for its interaction with biological targets and can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .

Chemical Reactions Analysis

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide participates in various chemical reactions typical of heterocyclic compounds:

  • Nucleophilic Substitution: The piperidine moiety can undergo nucleophilic attacks in further derivatization.
  • Acylation Reactions: The carboxamide group can be modified via acylation to enhance pharmacological properties.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further development into more potent derivatives .

Mechanism of Action

The primary mechanism of action for N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide involves its selective binding to CB2 receptors. Upon binding:

  1. Receptor Activation: The compound activates CB2 receptors, which are primarily expressed in immune cells.
  2. Signal Transduction: This activation initiates downstream signaling pathways that modulate immune responses and exhibit anti-inflammatory effects.

Research indicates that this compound selectively activates CB2 receptors without significant interaction with CB1 receptors, which are associated with psychoactive effects. This selectivity is beneficial for therapeutic applications aimed at reducing inflammation without inducing psychoactivity .

Physical and Chemical Properties Analysis

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for bioavailability studies; it typically shows moderate solubility in organic solvents.
  • Stability: Stability under various environmental conditions (pH, temperature) is crucial for its application in pharmaceuticals.

These properties can significantly influence its pharmacokinetics and pharmacodynamics profiles during therapeutic use .

Applications

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide has several scientific applications:

  • Pharmacology: As a selective agonist for CB2 receptors, it shows promise in treating inflammatory conditions and neurodegenerative diseases such as multiple sclerosis.
  • Medicinal Chemistry: Its unique structure allows for further modifications to enhance potency or selectivity against specific biological targets.

Research continues to explore its potential therapeutic benefits and mechanisms of action in various disease models .

Introduction to N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide

Nomenclature and Structural Classification Within the Pyrazole Family

The systematic IUPAC name—N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide—precisely defines its molecular structure:

  • Core scaffold: 1,4-Dihydroindeno[1,2-c]pyrazole, comprising a fused tricyclic system with two benzene rings (A and C) bridged by a pyrazole ring (B). This rigid scaffold enforces a planar conformation that optimizes receptor interactions [5].
  • Substituents:
  • N1: 2,4-Dichlorophenyl group (ring C substituent)
  • C3: Carboxamide functionality with piperidine
  • C6: Methyl group on ring A
  • Structural classification: GP 1a belongs to the tricyclic pyrazole-3-carboxamide subclass, distinguished from simpler bicyclic pyrazoles (e.g., rimonabant derivatives) by its indeno-fused ring system [6]. This classification imparts enhanced metabolic stability and receptor affinity compared to earlier cannabinoid ligands.

Table 1: Structural Components of GP 1a

Structural ElementChemical GroupPositionFunctional Role
Core HeterocycleIndeno[1,2-c]pyrazole-Conformational rigidity
Aromatic System2,4-DichlorophenylN1Hydrophobic binding
Amide Linkage-C(=O)NH-C3Hydrogen bonding
Terminal AminePiperidinylC3 carboxamideBasic center for salt formation
Hydrophobic GroupMethylC6 (ring A)Enhanced lipophilicity

The canonical SMILES representation (CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5) and InChIKey (FNOMTMVRTBHRET-UHFFFAOYSA-N) provide unique identifiers for computational studies [9]. Physicochemically, GP 1a exhibits high lipophilicity (predicted LogP ~5.1) due to its aromatic-rich framework, influencing its membrane permeability and distribution characteristics [5]. The molecule possesses one hydrogen bond donor (the carboxamide N-H) and five hydrogen bond acceptors (carbonyl oxygen and four piperidine nitrogen lone pairs), contributing to target engagement.

Historical Development in Cannabinoid Receptor Ligand Research

GP 1a emerged from systematic structure-activity relationship (SAR) studies conducted in the mid-2000s aimed at addressing a critical limitation in cannabinoid pharmacology: the lack of subtype-selective ligands capable of distinguishing between CB1 (CNS-predominant) and CB2 (peripherally enriched) receptors. Earlier ligands like Δ9-THC (nonselective partial agonist) and rimonabant (CB1 inverse agonist) exhibited significant off-target effects or psychotropic liabilities [7] [8].

A breakthrough came in 2006 when Murineddu et al. synthesized a library of tricyclic pyrazole-3-carboxamides, discovering that the 6-methylindenopyrazole carboxamide scaffold conferred exceptional CB2 affinity and selectivity [6]. Within this series, GP 1a (designated compound 1h in the original publication) demonstrated unprecedented binding parameters:

  • CB2 affinity (Ki): 0.037 nM
  • CB1 affinity (Ki): 363 nM
  • Selectivity ratio (CB1/CB2): 9,810-fold [6]

This represented a >30-fold improvement in CB2 selectivity over then-prevalent agonists like JWH-133 (Ki CB2 = 3.4 nM, selectivity ~200-fold). The discovery positioned GP 1a as the highest-affinity CB2-selective ligand reported at the time, facilitating mechanistic studies of CB2 receptors without confounding CB1 activation [3] [4] [6]. Subsequent pharmacological validation confirmed its functional activity as a potent agonist in cellular assays (GTPγS binding, cAMP inhibition) and animal models of inflammation [2] [10].

Table 2: Evolution of Key CB2-Selective Agonists

CompoundCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1/CB2)YearStructural Class
JWH-01513.838328-fold1999Naphthoylindole
JWH-1333.4677200-fold2001Dibenzo[b,d]pyran
GP 1a0.0373639,810-fold2006Indenopyrazole
MDA-70.32,9009,700-fold2008Adamantyl sulfonamide

Role in Advancing Tricyclic Pyrazole-Based Pharmacophores

GP 1a has profoundly influenced medicinal chemistry strategies targeting cannabinoid receptors through its demonstration of three key pharmacophoric principles:

  • Tricyclic Constraint Enhances Selectivity: Unlike flexible acyclic cannabinoids (e.g., anandamide analogs) or monocyclic pyrazoles, the planar indeno[1,2-c]pyrazole core in GP 1a provides a sterically defined platform that optimally engages CB2 receptor subpockets while sterically occluding CB1 binding. Molecular docking studies indicate that the dichlorophenyl group occupies a hydrophobic cleft near transmembrane helices 3-4-5, while the piperidinyl carboxamide forms hydrogen bonds with Ser7.36 and Lys7.37 residues—interactions critical for functional agonism [5] [6].

  • Peripheral Substituents Modulate Efficacy: SAR studies on GP 1a analogs revealed that:

  • The C6 methyl group enhances CB2 affinity 10-fold versus unsubstituted analogs by filling a small hydrophobic cavity.
  • Replacement of the piperidine with morpholine reduces efficacy (partial agonism), while smaller amines (e.g., dimethylamine) abolish activity.
  • Halogen positioning on the phenyl ring (2,4-dichloro > 3,4-dichloro) maximizes aromatic stacking interactions [6].
  • Biased Signaling Capabilities: GP 1a exhibits functional selectivity at CB2 receptors. It potently activates ERK1/2 phosphorylation (pEC₅₀ = 7.1) and promotes β-arrestin 2 recruitment, but weakly inhibits cAMP production compared to nonselective agonists like CP55,940 [4] [10]. This biased agonism enables differential modulation of downstream pathways—particularly relevant in its anti-inflammatory effects versus fibroblast inhibition [2] [10].

Table 3: Research Applications of GP 1a in Key Biological Studies

Research AreaModel SystemKey FindingsReference
Wound HealingMouse excisional woundsAttenuated neutrophil infiltration, reduced TNF-α/IL-6, accelerated re-epithelialization, inhibited fibrogenesis [2]
NeuroinflammationHL-60 cellsIncreased P-ERK1/2 expression via CB2 activation [3] [4]
Receptor CrosstalkRat PFCx neuronsUpregulated β-arrestin 2 and 5-HT2A receptors via CB2-ERK-AP1 pathway [10]
FibrosisHuman fibroblastsInhibited TGF-β1-induced collagen I synthesis [2]

GP 1a has directly enabled the development of second-generation tricyclic cannabinoids with improved properties. Examples include MRI-1867 (CB2/iodothyronine deiodinase dual ligand for fibrosis) and RO6864014 (clinical CB2 agonist for pain), both incorporating the indenopyrazole scaffold validated by GP 1a’s success [4] [6]. Its commercial availability from specialized suppliers (e.g., Tocris Bioscience, Toronto Research Chemicals) continues to support global research into CB2 receptor physiology [1] [3] [9].

Properties

CAS Number

511532-96-0

Product Name

N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide

IUPAC Name

1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide

Molecular Formula

C23H22Cl2N4O

Molecular Weight

441.3 g/mol

InChI

InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30)

InChI Key

FNOMTMVRTBHRET-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5

Synonyms

Gp1a compound
N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno(1,2-c)pyrazole-3-carboxamide

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.